molecular formula C22H32O5 B12302100 Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid

Cat. No.: B12302100
M. Wt: 376.5 g/mol
InChI Key: LJUASWOCOCOKSH-UHFFFAOYSA-N
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Description

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid is a diterpenoid compound isolated from various plant species, particularly from the Chinese herbal medicine Pteris semipinnata L. This compound has garnered significant attention due to its potential therapeutic properties, including antitumor and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid typically involves multiple steps, starting from naturally occurring precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid involves multiple molecular targets and pathways:

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26)

InChI Key

LJUASWOCOCOKSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O

Origin of Product

United States

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